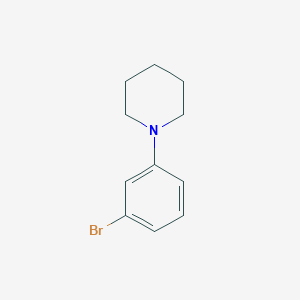

1-(3-Bromophenyl)piperidine

Description

1-(3-Bromophenyl)piperidine is a piperidine derivative featuring a bromine atom at the meta position of the phenyl ring. Its molecular formula is C₁₁H₁₄BrN, with a molecular weight of 240.14 g/mol . The compound is synthesized via catalytic methods, such as copper(I)-catalyzed coupling reactions, yielding up to 95% in optimized conditions . Structural characterization by ¹H-NMR and ¹³C-NMR reveals distinct chemical shifts:

- ¹H-NMR (CDCl₃, 400 MHz): δ 7.87–7.24 (aromatic protons), 4.79 (s, 1H, CH), 2.65–2.55 (piperidine CH₂), 1.69–1.44 (piperidine CH₂) .

- ¹³C-NMR (CDCl₃, 100 MHz): δ 141.17 (quaternary C), 131.86–122.32 (aromatic C), 88.39 (sp-hybridized C), 61.82 (N-linked CH), 50.68–24.35 (piperidine C) .

The bromine substituent enhances electrophilic reactivity and influences steric and electronic properties, making it valuable in pharmaceutical and materials science applications .

Properties

IUPAC Name |

1-(3-bromophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTXPOLLPCSCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406902 | |

| Record name | 1-(3-bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84964-24-9 | |

| Record name | 1-(3-bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)piperidine can be synthesized through several methods. One common approach involves the bromination of 1-phenylpiperidine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the phenyl ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in acidic medium, room temperature.

Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.

Major Products Formed:

Substitution: Various substituted piperidines depending on the nucleophile used.

Oxidation: Corresponding ketones or aldehydes.

Reduction: 1-Phenylpiperidine.

Scientific Research Applications

1-(3-Bromophenyl)piperidine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)piperidine involves its interaction with various molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The piperidine ring provides structural flexibility, allowing the compound to adopt different conformations and interact with diverse biological targets .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations on the Phenyl Ring

Key analogs and their properties are summarized below:

Key Observations :

- Alkyl groups (CH₃, C₂H₅) increase lipophilicity, improving membrane permeability in drug design .

- Yield Variations : Highest yields (97%) are observed with 4-Ethylphenyl, likely due to reduced steric hindrance during synthesis .

Functional Group Variations: Sulfonyl vs. Propynyl Derivatives

Key Observations :

- Sulfonyl derivatives exhibit broader pharmacological activity (e.g., PRMT4 inhibition) due to enhanced hydrogen-bonding capacity .

- Propynyl derivatives are more reactive in cross-coupling reactions (e.g., Sonogashira), favored in materials science .

Pharmacological Activity Comparison

Key Observations :

- Bromine in this compound improves receptor binding via halogen-π interactions but may reduce metabolic stability .

- Sulfonyl derivatives show superior enzyme inhibition (e.g., PRMT4) due to strong electrostatic interactions with catalytic sites .

Key Observations :

Biological Activity

1-(3-Bromophenyl)piperidine is an organic compound belonging to the piperidine class, characterized by a piperidine ring substituted at the 1-position with a 3-bromophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

- Molecular Formula : CHBrN

- Molecular Weight : Approximately 236.15 g/mol

- Structural Features :

- A piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom.

- A bromophenyl group, which enhances the compound's reactivity and biological activity.

This compound interacts with various biological targets, including receptors and enzymes. The mechanism of action involves:

- Receptor Interaction : Piperidine derivatives often modulate neurotransmitter systems, particularly in the central nervous system (CNS). For instance, they can interact with dopamine and serotonin receptors, influencing mood and behavior.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. This inhibition can lead to increased apoptosis in cancer cells due to impaired DNA repair mechanisms .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The compound's activity was assessed through high-throughput screening methods, revealing promising results against resistant strains .

- Neuroprotective Effects : The compound may also influence neuroprotective pathways. For example, modulation of NURR-1 expression has been linked to neuroprotection in models of neurodegenerative diseases like Parkinson's and Alzheimer's .

Structure-Activity Relationship (SAR)

The position of the bromine atom on the phenyl ring significantly affects the compound's biological activity. Comparative studies with analogs such as 1-(2-Bromophenyl)piperidine and 1-(4-Bromophenyl)piperidine reveal differences in receptor affinity and pharmacokinetic profiles. These variations underscore the importance of substituent positioning on biological efficacy .

| Compound | Biological Activity | Key Findings |

|---|---|---|

| This compound | Antimicrobial, Neuroprotective | Effective against M. tuberculosis; influences NURR-1 expression |

| 1-(2-Bromophenyl)piperidine | Moderate Antimicrobial | Different binding affinities |

| 1-(4-Bromophenyl)piperidine | Low Antimicrobial | Reduced efficacy compared to 3-bromo variant |

Case Study 1: Antimicrobial Screening

A study conducted using a library of compounds identified that derivatives similar to this compound showed significant anti-tubercular activity. The screening revealed that specific structural modifications enhanced potency against resistant strains of Mycobacterium tuberculosis, implicating MmpL3 as a target for these compounds .

Case Study 2: Neuroprotective Mechanisms

In vitro studies have demonstrated that compounds related to this compound can modulate NURR-1 expression levels. This modulation is crucial for protecting dopaminergic neurons from inflammatory-induced damage, highlighting its potential application in treating neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.